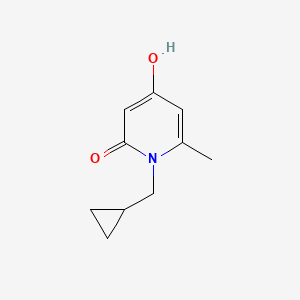
2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide, also known as DBPA, is a synthetic compound that has gained attention in scientific research due to its potential as an effective herbicide and fungicide. This compound has a unique chemical structure that allows it to selectively target certain plant and fungal species, making it a promising alternative to traditional chemical pesticides. In
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide involves the reaction of 2,4-dibromophenol with N-methylacetamide in the presence of a base to form 2-(2,4-dibromophenoxy)-N-methylacetamide. This intermediate is then reacted with 1,1-dioxothiolane-3-carbonyl chloride to form the final product.
Starting Materials
2,4-dibromophenol, N-methylacetamide, Base (e.g. sodium hydroxide), 1,1-dioxothiolane-3-carbonyl chloride
Reaction
Step 1: Dissolve 2,4-dibromophenol in a suitable solvent (e.g. dichloromethane) and add a base (e.g. sodium hydroxide) to the solution., Step 2: Add N-methylacetamide to the reaction mixture and stir at room temperature for several hours., Step 3: Extract the product, 2-(2,4-dibromophenoxy)-N-methylacetamide, from the reaction mixture using a suitable solvent (e.g. ethyl acetate)., Step 4: Dissolve 2-(2,4-dibromophenoxy)-N-methylacetamide in a suitable solvent (e.g. dichloromethane) and add 1,1-dioxothiolane-3-carbonyl chloride to the solution., Step 5: Stir the reaction mixture at room temperature for several hours., Step 6: Extract the final product, 2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide, from the reaction mixture using a suitable solvent (e.g. ethyl acetate)., Step 7: Purify the final product using standard techniques (e.g. column chromatography).
Mécanisme D'action
2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide works by inhibiting the activity of certain enzymes that are essential for the growth and survival of targeted plant and fungal species. Specifically, it inhibits the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. This results in the disruption of protein synthesis and cell division, ultimately leading to the death of the targeted organism.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide has low toxicity to mammals and other non-target organisms. However, it can have negative effects on aquatic organisms and should be used with caution in environments where it may come into contact with water sources. 2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide has also been found to have some anti-inflammatory and antioxidant effects, which may have potential therapeutic applications in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high level of purity, making it a reliable tool for researchers. It is also highly selective in its targeting of certain plant and fungal species, allowing for more precise experiments. However, 2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide can be expensive to produce in large quantities and may not be effective against all plant and fungal species, limiting its applicability in certain research contexts.
Orientations Futures
There are several potential future directions for research on 2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide. One area of interest is the development of new synthesis methods that are more cost-effective and scalable for commercial use. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide, particularly in the context of potential therapeutic applications. Finally, there is a need for continued research into the effectiveness of 2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide as a herbicide and fungicide, including its potential impact on non-target organisms and the environment.
Applications De Recherche Scientifique
2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide has shown potential for use as a herbicide and fungicide in agricultural settings. It has been found to be effective against a variety of plant and fungal species, including some that are resistant to traditional chemical pesticides. 2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide has also been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Br2NO4S/c1-16(10-4-5-21(18,19)8-10)13(17)7-20-12-3-2-9(14)6-11(12)15/h2-3,6,10H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTCEKSAYXQXFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)COC2=C(C=C(C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Br2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate](/img/structure/B2660767.png)
![N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylbenzamide](/img/structure/B2660768.png)




![2-chloro-N-({3-[(pyridin-2-yl)methoxy]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2660775.png)

![4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2660778.png)
![4-(Methylthio)-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B2660779.png)
![1-[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2660780.png)

![5-[1-Amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2660784.png)
